![molecular formula C6H8F3NO2 B13177240 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid is a compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group attached to a cyclopropyl ring imparts distinct chemical characteristics, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of trifluoromethyl-substituted alkenes with diazo compounds under catalytic conditions to form the cyclopropyl ring. Subsequent amination and carboxylation steps yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and substituted cyclopropyl compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]propanoic acid
- 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]butanoic acid
- 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]pentanoic acid
Uniqueness: Compared to similar compounds, 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the trifluoromethyl group on the cyclopropyl ring enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H8F3NO2 |
|---|---|
Molekulargewicht |
183.13 g/mol |
IUPAC-Name |
2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2(3)4(10)5(11)12/h2-4H,1,10H2,(H,11,12) |
InChI-Schlüssel |
BGBDUIBQMMKKLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(F)(F)F)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)
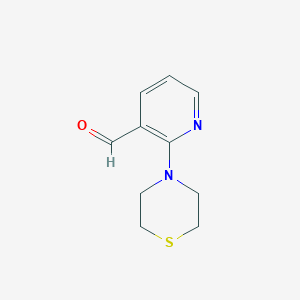

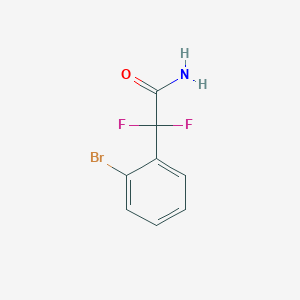
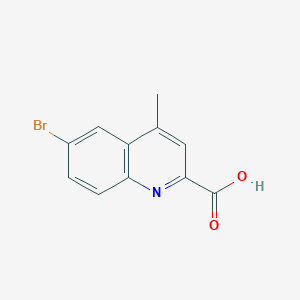
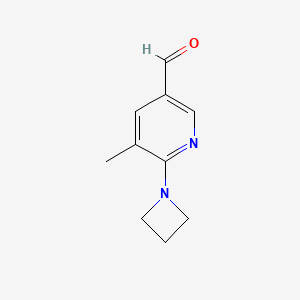

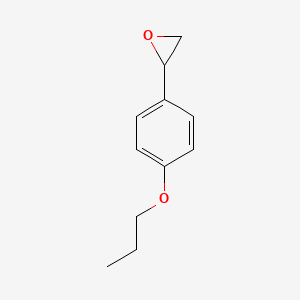
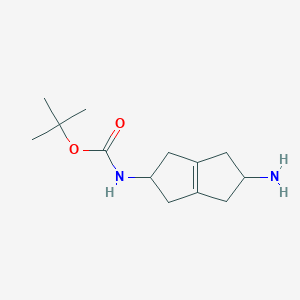
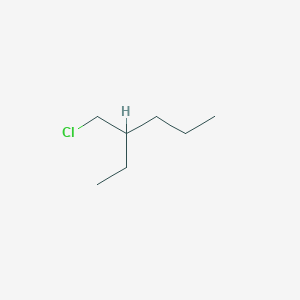
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
